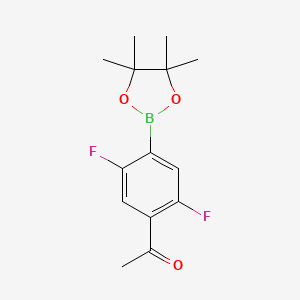
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is a boronic ester derivative that is widely used in organic synthesis, particularly in the field of cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one typically involves the reaction of 4-acetyl-2,5-difluorobenzeneboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include a solvent such as tetrahydrofuran or dichloromethane, and the reaction temperature is maintained at room temperature or slightly elevated to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Protodeboronation: Common reagents include protic solvents (e.g., methanol) and bases (e.g., sodium hydroxide).
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.
Protodeboronation: The major product is the corresponding aryl or alkyl compound without the boronic ester group.
科学研究应用
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: It is employed in the development of new drug candidates, particularly in the synthesis of molecules with potential therapeutic properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the development of boron-containing biomolecules.
作用机制
The mechanism of action of 1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In the case of Suzuki-Miyaura coupling, the boronic ester forms a complex with the palladium catalyst, which then undergoes transmetalation with the halide to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
相似化合物的比较
Similar Compounds
- 4-Fluorophenylboronic acid pinacol ester
- 4-Cyano-3,5-difluorobenzeneboronic acid pinacol ester
- 2,4-Difluorophenylboronic acid pinacol ester
Uniqueness
1-(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is unique due to the presence of both acetyl and difluoro substituents on the benzene ring. This combination of functional groups imparts unique reactivity and stability to the compound, making it particularly useful in specific synthetic applications. The difluoro groups enhance the electron-withdrawing properties, while the acetyl group provides additional sites for further functionalization.
属性
分子式 |
C14H17BF2O3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC 名称 |
1-[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H17BF2O3/c1-8(18)9-6-12(17)10(7-11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 |
InChI 键 |
NDJMQXWRZUTNSA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















